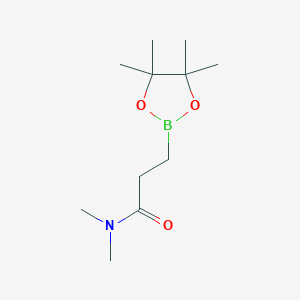![molecular formula C8H6N4 B590343 5,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1,3,6,9,11-pentaene CAS No. 126878-11-3](/img/structure/B590343.png)
5,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1,3,6,9,11-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Pyrrolo[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its fused ring structure, which includes pyrrole, pyrazole, and pyrimidine rings. The unique arrangement of these rings imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Métodos De Preparación
The synthesis of 9H-Pyrrolo[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine typically involves condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These methods have been developed to achieve high yields and efficiency. Industrial production methods may involve similar synthetic routes but are optimized for scalability and cost-effectiveness.
Análisis De Reacciones Químicas
9H-Pyrrolo[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the ring structure is activated by electron-withdrawing groups.
Cyclization: Intramolecular cyclization reactions can form additional fused ring structures.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium or iron chloride. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
9H-Pyrrolo[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential as a fluorescent probe for bioimaging applications.
Mecanismo De Acción
The mechanism by which 9H-Pyrrolo[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine exerts its effects, particularly in medicinal applications, involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
9H-Pyrrolo[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring structure but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use as a kinase inhibitor.
Pyrazolo[1,5-a]pyrimidines-based fluorophores: These compounds are used for their optical properties and have applications in materials science.
The uniqueness of 9H-Pyrrolo[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine lies in its specific ring structure and the resulting biological and photophysical properties, which make it a versatile compound for various scientific applications.
Propiedades
Número CAS |
126878-11-3 |
|---|---|
Fórmula molecular |
C8H6N4 |
Peso molecular |
158.164 |
Nombre IUPAC |
6H-pyrrolo[1,2]pyrazolo[3,5-a]pyrimidine |
InChI |
InChI=1S/C8H6N4/c1-3-10-8-6-2-4-9-7(6)11-12(8)5-1/h1-5H,(H,9,11) |
Clave InChI |
WDIBQNNUWOOQFW-UHFFFAOYSA-N |
SMILES |
C1=CN2C(=C3C=CN=C3N2)N=C1 |
Sinónimos |
1H-Pyrrolo[2,3:3,4]pyrazolo[1,5-a]pyrimidine (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






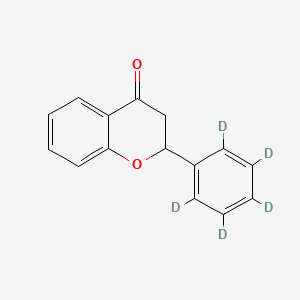
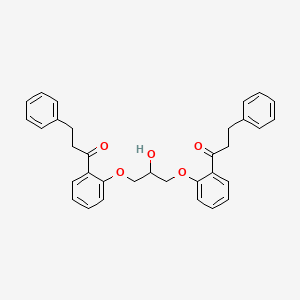
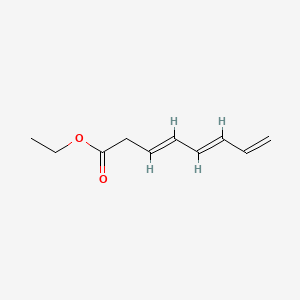
![N-[3-[2-[2-[3-[(2-Chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]-2-(methylamino)acetamide;2,2,2-trifluoroacetic acid](/img/structure/B590273.png)
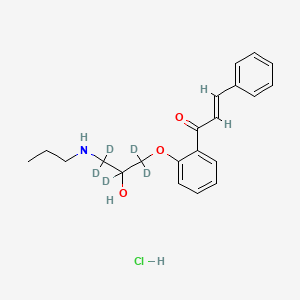
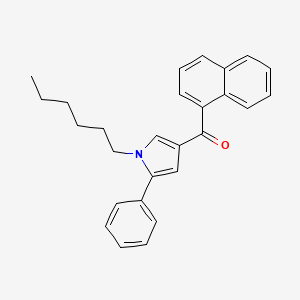
![(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21(26),27-pentaen-16-one](/img/structure/B590281.png)
